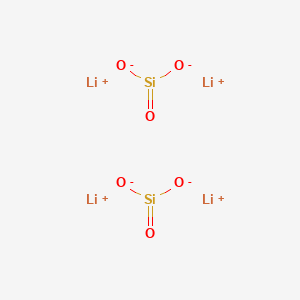

Lithium silicate (Li4SiO4)

Description

Structure

2D Structure

Properties

CAS No. |

13453-84-4 |

|---|---|

Molecular Formula |

Li4O4Si |

Molecular Weight |

120.0 g/mol |

IUPAC Name |

tetralithium;silicate |

InChI |

InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 |

InChI Key |

YTZVWGRNMGHDJE-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[O-][Si]([O-])([O-])[O-] |

Other CAS No. |

63985-45-5 |

physical_description |

Liquid; Water or Solvent Wet Solid |

Pictograms |

Irritant |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Tetralithium Silicate

Polymorphism and Phase Transitions in Tetralithium Silicate (B1173343) Systems

Tetralithium silicate is known to exhibit polymorphism, meaning it can exist in different crystal structures, or polymorphs, depending on the conditions of its formation and its thermal history. materialsproject.orgcolab.ws The transitions between these phases are of significant interest for materials science, as they can influence the material's properties. materialsproject.orgcolab.ws

The most commonly reported crystal structure for tetralithium silicate is a monoclinic phase. osti.govproject-pulselion.eu Detailed investigations have identified the space group for this phase as P2₁/m. osti.govproject-pulselion.eubath.ac.uk This structure is characterized by a unit cell with three unequal axes and one angle that is not 90 degrees.

One study reported the lattice parameters for the monoclinic P2₁/m phase as a = 11.546 Å, b = 6.090 Å, c = 16.645 Å, and β = 99.5°, with a unit cell volume (V) that accommodates 14 formula units (Z) of Li₄SiO₄. scispace.com Another study using density functional theory (DFT) calculations predicted lattice parameters with less than 1.2% deviation from experimental values. osti.gov The structure consists of isolated SiO₄ tetrahedra, with lithium ions (Li⁺) occupying various coordination environments. bath.ac.ukscispace.com Specifically, the 56 lithium atoms in the superstructure are distributed over 18 distinct crystallographic sites. osti.gov

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/m | osti.govbath.ac.uk |

| a (Å) | 11.546 | scispace.com |

| b (Å) | 6.090 | scispace.com |

| c (Å) | 16.645 | scispace.com |

| β (°) | 99.5 | scispace.com |

| Z | 14 | scispace.com |

In addition to the monoclinic phase, a low-temperature triclinic polymorph of tetralithium silicate, denoted as γ-Li₄SiO₄, has been identified. osti.gov This phase crystallizes in the P-1 space group, which is the least symmetric of all space groups, characterized by three unequal lattice parameters and three unequal angles, none of which are 90°. osti.govwikipedia.org

DFT calculations have been employed to predict the structural constants for the triclinic phase, showing less than 0.8% deviation from experimental data. osti.gov The calculated band gap for the triclinic phase is indirect and has a value of 4.98 eV, which is smaller than that of the monoclinic phase. osti.gov This difference in electronic structure highlights the influence of the crystal symmetry on the material's properties. The triclinic phase is also predicted to be more polar and anisotropic than its monoclinic counterpart. osti.gov

| Parameter | Value (Calculated) | Reference |

|---|---|---|

| Space Group | P-1 | osti.gov |

| a (Å) | 5.374 | researchgate.net |

| b (Å) | 11.965 | researchgate.net |

| c (Å) | 11.65 | researchgate.net |

| α (°) | 113.457 | researchgate.net |

| β (°) | 94.533 | researchgate.net |

| γ (°) | 103.08 | researchgate.net |

The monoclinic structure of Li₄SiO₄ is, in fact, a superstructure. bath.ac.uk This means its unit cell is a multiple of a smaller, more basic subcell. The superstructure arises from the specific ordering of the lithium ions within the crystal lattice. osti.gov In the monoclinic superstructure of Li₄SiO₄, the 56 lithium atoms are located in 18 individual sites of the subcell out of 126 possible individual atomic sites. osti.gov The ordering of cations, such as Li⁺, into specific sites can lead to the formation of lower symmetry superstructures, which can have a significant impact on properties like ionic conductivity. nih.gov While detailed studies on supercell ordering are more common for complex lithium-containing materials like argyrodites, the principles apply to tetralithium silicate as well. nih.gov The arrangement of the lithium ions within the silicate framework is crucial for its electrochemical performance, particularly in applications such as solid-state electrolytes. bath.ac.uk

Atomic Coordination Environments and Polyhedral Connectivity in Tetralithium Silicate (e.g., SiO₄ Tetrahedra, LiOₙ Polyhedra)

The crystal structure of tetralithium silicate is built upon a framework of interconnected polyhedra. The fundamental building block is the silicate tetrahedron, [SiO₄]⁴⁻, where a central silicon atom is covalently bonded to four oxygen atoms. osti.govmpg.de In Li₄SiO₄, these SiO₄ tetrahedra are isolated from each other and are surrounded by lithium ions. osti.govresearchgate.net

The lithium ions themselves are found in various coordination environments, forming LiOₙ polyhedra where 'n' can be 4, 5, or 6. bath.ac.ukscispace.comum.edu.my This means a lithium ion can be coordinated by four, five, or six oxygen atoms. These LiOₙ polyhedra are often distorted and share edges and faces with each other and with the SiO₄ tetrahedra, creating a three-dimensional network. um.edu.my This network of linked polyhedra provides pathways for lithium-ion migration, which is a key factor for its application as a solid electrolyte. project-pulselion.eu

Defect Chemistry and Non-Stoichiometry in Tetralithium Silicate Crystalline Structures

The ideal crystal structure of tetralithium silicate can be altered by the presence of crystalline defects. These defects can include point defects such as vacancies (missing atoms), interstitials (extra atoms in normally unoccupied sites), and substitutional impurities. mdpi.com In the context of Li₄SiO₄, these defects can lead to non-stoichiometry, where the ratio of lithium, silicon, and oxygen atoms deviates from the ideal 4:1:4.

The formation of defects can be influenced by factors such as irradiation. mdpi.com At low irradiation fluences, isolated point defects are the primary form of structural change. mdpi.com However, at higher fluences, an increase in the concentration of these defects can lead to anisotropic distortion of the crystal lattice and the formation of disordered or amorphous regions. mdpi.com The creation of lithium vacancies, in particular, is crucial for ionic conductivity, as it provides a mechanism for lithium ions to move through the crystal lattice. The study of defect chemistry is therefore essential for understanding and optimizing the ionic transport properties of tetralithium silicate.

Local Structure Distortions and Their Academic Implications in Tetralithium Silicate

While crystallographic techniques provide an average picture of the atomic arrangement, local structure distortions can occur where the actual bond lengths and angles deviate from this average. In tetralithium silicate, the SiO₄ tetrahedra can be partially or fully distorted. osti.gov

In the monoclinic phase, the [SiO₄] groups are partially distorted, with two Si-O bond lengths being equivalent and the other two having different lengths. osti.gov In the triclinic phase, these tetrahedra are fully distorted, with four different Si-O bond lengths. osti.gov These distortions can be quantified using indices such as Baur's polyhedral bond length distortion index. bath.ac.ukscispace.com The presence of these distortions has academic implications for understanding the fundamental properties of the material. For instance, local distortions can influence the electronic structure, vibrational modes (phonons), and ultimately, the material's thermodynamic stability and ionic conductivity. osti.govbath.ac.uk The study of these local structural variations provides a more nuanced understanding of the structure-property relationships in tetralithium silicate.

Advanced Synthesis Methodologies for Tetralithium Silicate

Solid-State Reaction Synthesis of Tetralithium Silicate (B1173343): Process Optimization and Microstructural Control

The solid-state reaction method is a conventional and widely used technique for synthesizing tetralithium silicate due to its simplicity and potential for large-scale production. researchgate.net This method typically involves the high-temperature calcination of a mixture of lithium and silicon precursors, such as lithium carbonate (Li₂CO₃) and silicon dioxide (SiO₂). researchgate.netrsc.org The optimization of process parameters is crucial for achieving a high-purity Li₄SiO₄ phase and controlling the microstructure, which significantly impacts its performance. rsc.orghw.ac.uk

Research has shown that the synthesis temperature, holding time, and heating rate are critical variables. rsc.org Complete conversion to Li₄SiO₄ is often achieved at temperatures around 900°C. rsc.orghw.ac.uk For instance, one study found that while unreacted Li₂CO₃ was present at lower temperatures, a pure Li₄SiO₄ phase was obtained at 900°C. hw.ac.uk Further optimization of the holding time at this temperature can significantly enhance properties like CO₂ uptake. A maximum CO₂ uptake of 30.5% was achieved with a holding time of 2 hours at 900°C. rsc.org The heating rate also plays a role, with a rate of 5 °C min⁻¹ identified as optimal for maximizing CO₂ capture performance. rsc.org

Microstructural control is another key aspect of the solid-state synthesis of Li₄SiO₄. The particle size, surface area, and porosity of the resulting material have a profound influence on its reactivity. researchgate.net The characteristics of the starting materials, including their particle size and shape, are fundamental material variables that determine the sinterability and microstructure of the final product. hw.ac.uk It has been observed that a decrease in the particle size of the silica (B1680970) source leads to an increase in the purity of the Li₄SiO₄ phase and improved adsorption efficiency. researchgate.net

The table below summarizes the effect of synthesis conditions on the properties of Li₄SiO₄ prepared by the solid-state method.

| Synthesis Parameter | Condition | Outcome |

| Temperature | 700°C | Incomplete reaction, presence of unreacted Li₂CO₃. hw.ac.uk |

| 800°C | Increased formation of Li₄SiO₄ (92.5% purity). hw.ac.uk | |

| 900°C | Complete conversion to Li₄SiO₄ (100% purity). rsc.orghw.ac.uk | |

| Holding Time (at 900°C) | Varied | Maximum CO₂ uptake of 30.5% achieved at 2 hours. rsc.org |

| Heating Rate | Varied | Optimal heating rate of 5 °C min⁻¹ for CO₂ uptake. rsc.org |

| Precursor Particle Size | Decreased silica size | Increased purity and improved adsorption efficiency. researchgate.net |

Furthermore, modifications to the solid-state process, such as ball milling after synthesis, can alter the microstructural features and enhance CO₂ capture capacities. researchgate.net The use of alternative precursors, like a Si-rich polymer with Li₂CO₃, has also been shown to enable a more efficient and complete synthesis at lower temperatures, resulting in high phase purity (97.23%) and enhanced microstructural stability. researchgate.net

Solution-Based Synthesis Approaches for Tetralithium Silicate

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and greater control over particle size and morphology at the nanoscale. These techniques are being extensively explored for the synthesis of tetralithium silicate with tailored properties.

The sol-gel method is a versatile wet-chemical technique used to produce ceramic and glass materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This process allows for the synthesis of nanocrystalline materials with high purity and homogeneity. For silicate synthesis, it typically involves the hydrolysis and condensation of silicon alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a lithium salt. frontiersin.orgjapsonline.com

In the synthesis of Li₄SiO₄, precursors like lithium nitrate (B79036) (LiNO₃) and TEOS are commonly used. The process involves the formation of a sol, which is then aged to form a gel. This gel is subsequently dried and calcined to obtain the final nanocrystalline Li₄SiO₄ powder. The sol-gel method offers excellent control over the stoichiometry and microstructure of the product. Research has shown that parameters such as the Li:Si molar ratio, calcination temperature and time, and the ratio of water to the silicon precursor significantly influence the properties of the synthesized sorbent.

One study demonstrated that a Li:Si molar ratio of 1:1, a H₂O:Si molar ratio of 1:1, and calcination at 700°C for 5 hours resulted in the highest CO₂ sorption capacity. The ability to produce materials with smaller particle sizes and higher surface areas through sol-gel processing can lead to enhanced performance, for example, in CO₂ capture applications. Compared to solid-state methods, sol-gel synthesized materials can exhibit higher chemical reactivity and faster hydration rates. japsonline.com

The table below highlights key parameters and their effects in the sol-gel synthesis of lithium silicate-based materials.

| Parameter | Variation | Effect on Product Properties |

| Li:Si Molar Ratio | 1 to 5 | Influences the final phase and CO₂ sorption capacity. |

| Calcination Temperature | 600–800°C | Affects crystallinity, particle size, and CO₂ sorption capacity. |

| Calcination Time | 1–8 hours | Impacts the completion of the reaction and crystal growth. |

| H₂O:Si Molar Ratio | 1 to 5 | Affects the hydrolysis and condensation reactions, influencing the final structure. |

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing well-defined, crystalline nanoparticles with controlled morphology. mdpi.com The process is typically carried out in a sealed vessel called an autoclave, where temperature and pressure can be elevated.

For the synthesis of silicate materials, hydrothermal routes can yield nanostructures with specific shapes and sizes by carefully controlling reaction parameters such as temperature, time, and precursor concentrations. mdpi.commdpi.com While direct hydrothermal synthesis of pure Li₄SiO₄ is less commonly detailed, the method has been successfully applied to produce related lithium silicate compounds and other complex silicates. For instance, hollow hemispherical lithium iron silicate (Li₂FeSiO₄) has been synthesized via a template-free hydrothermal method. mdpi.com This demonstrates the potential of the technique to create complex, porous morphologies that could enhance the surface area and reactivity of the material.

The synthesis typically involves using precursors like silica gel and sodium silicate as silicon sources, along with a lithium source, in an aqueous solution. nih.gov The use of structure-directing agents or templates can further guide the formation of specific morphologies. nih.gov The hydrothermal treatment time is a critical parameter that influences the structural stability and textural properties of the resulting material. mdpi.com This method's ability to operate at relatively lower temperatures compared to solid-state reactions can help prevent particle agglomeration and sintering, leading to materials with higher surface areas.

Spray drying is a scalable and continuous process that transforms a liquid feed—a solution, suspension, or slurry—into a dry powder in a single step. wiserpub.commdpi.com The process involves atomizing the liquid feed into a hot gas stream, which leads to the rapid evaporation of the solvent and the formation of solid particles. google.com This technique is widely used in various industries for its ability to produce particles with controlled size and morphology. wiserpub.com

In the context of tetralithium silicate sorbent preparation, spray drying can be employed to produce spherical micro- or nanoparticles with a narrow size distribution. The feedstock for spray drying would typically consist of a solution or suspension containing the lithium and silicon precursors. Upon atomization and drying, the precursors react to form Li₄SiO₄, often with a subsequent calcination step to ensure complete reaction and crystallization. mdpi.com

The morphology of the spray-dried particles is often spherical, which can be advantageous for applications requiring good flowability, such as in packed or fluidized bed reactors for CO₂ capture. The resulting particles can be hollow or dense, depending on the drying conditions and the composition of the feed. google.com The rapid drying process can lead to the formation of amorphous or poorly crystalline materials, which may require a post-synthesis heat treatment to achieve the desired crystalline phase. mdpi.com The inclusion of carbon precursors in the spray-drying feedstock is a common strategy to create a composite material with enhanced conductivity for battery applications. mdpi.com

Precursor Chemistry and its Influence on Tetralithium Silicate Phase Formation and Morphology

The choice of precursors and their chemical properties plays a pivotal role in determining the final phase, purity, and morphology of tetralithium silicate. The reactivity, decomposition temperature, and particle size of the lithium and silicon sources directly impact the reaction kinetics and the characteristics of the synthesized material.

In solid-state synthesis, common precursors are lithium carbonate (Li₂CO₃) and silicon dioxide (SiO₂). The Li:Si molar ratio is a critical factor influencing the final phase composition. researchgate.net While a stoichiometric ratio of 4:1 is required for Li₄SiO₄, variations in this ratio can be explored to control the formation of other lithium silicate phases. The use of a SiO₂ coating approach, where tetraethyl orthosilicate (TEOS) is hydrolyzed in a Li₂CO₃ solution to create a precursor with a distinct coating structure, has been shown to lower the phase formation and sintering temperatures. researchgate.net

In solution-based methods like sol-gel, the precursor chemistry offers even greater control. The use of metal alkoxides like TEOS and soluble lithium salts like lithium nitrate (LiNO₃) or lithium ethoxide allows for mixing at the molecular level, leading to higher homogeneity. frontiersin.org The hydrolysis and condensation rates of the silicon precursor, which can be controlled by pH and the water-to-alkoxide ratio, directly affect the structure of the resulting gel and, consequently, the morphology of the final calcined powder. researchgate.net

The nature of the precursor can also influence the morphology in unexpected ways. For instance, in the hydrothermal synthesis of lithium iron silicate, the addition of ascorbic acid not only prevented the oxidation of Fe²⁺ but also significantly altered the particle morphology, leading to the self-assembly of primary nanoparticles into hollow hemispherical structures. mdpi.com This highlights how even minor chemical components in the precursor solution can direct the formation of complex architectures.

The table below provides examples of different precursors used in Li₄SiO₄ synthesis and their impact.

| Synthesis Method | Lithium Precursor | Silicon Precursor | Influence on Product |

| Solid-State | Lithium Carbonate (Li₂CO₃) | Silicon Dioxide (SiO₂) | Conventional method; properties depend on precursor particle size and reaction conditions. researchgate.netrsc.org |

| Solid-State | Lithium Carbonate (Li₂CO₃) | Si-rich Polymer | Lower synthesis temperature, high phase purity, enhanced microstructural stability. researchgate.net |

| Sol-Gel | Lithium Nitrate (LiNO₃) | Tetraethyl Orthosilicate (TEOS) | High homogeneity, nanocrystalline product, properties controlled by Li:Si and H₂O:Si ratios. |

| Hydrothermal | Lithium Source | Silica Gel / Sodium Silicate | Potential for controlled morphology and crystallinity at lower temperatures. nih.gov |

Novel Synthesis Strategies for Tetralithium Silicate with Controlled Morphologies and Structures

The development of novel synthesis strategies is aimed at fabricating tetralithium silicate with precisely controlled morphologies and hierarchical structures to enhance its functional properties. These advanced methods move beyond simple particle synthesis to create complex architectures such as core-shell, hollow, and porous structures.

One innovative approach is the use of templates to guide the formation of the desired morphology. This can involve either hard templates (e.g., silica spheres, carbon nanotubes) or soft templates (e.g., surfactants, block copolymers). After the formation of the silicate material around the template, the template is removed, typically by calcination or chemical etching, leaving behind a structure with a specific shape and porosity. For instance, hollow silica nanorods have been synthesized using nanocrystalline cellulose (B213188) as a core template.

Biomimetic synthesis offers another promising avenue, drawing inspiration from natural biomineralization processes. By using organic molecules like peptides as templates, it is possible to fabricate silica nanostructures with controlled morphologies, such as "string-of-beads" and fibrillar structures, by manipulating the interfacial interactions between the template and the silicate species. rsc.org

One-pot synthesis methods are also being developed to create complex structures in a single step. For example, silicate particles with hollow, porous, or dense internal structures have been synthesized via a simple precipitation process by adding alcohol to an aqueous sodium silicate solution, without the need for an external template. researchgate.net Control over the final structure is achieved by carefully tuning reaction conditions like the type of alcohol, reaction time, and temperature. researchgate.net

Furthermore, colloidal synthesis routes provide facile control over the crystal structure and composition of nanostructured lithium silicates. By reacting precursors like silicon tetraiodide (SiI₄) with n-butyllithium, different lithium silicate phases with spherical or rod-shaped morphologies can be produced. rsc.org These novel strategies open up new possibilities for designing tetralithium silicate materials with optimized performance for specific applications.

Advanced Spectroscopic and Structural Characterization of Tetralithium Silicate

X-ray Diffraction (XRD) and Neutron Diffraction for Tetralithium Silicate (B1173343) Crystal Structure Determination and Phase Analysis

X-ray Diffraction (XRD) and neutron diffraction are indispensable techniques for elucidating the crystal structure and conducting phase analysis of tetralithium silicate (Li₄SiO₄). These methods have revealed that Li₄SiO₄ can exist in several polymorphic forms, with the most commonly reported being a monoclinic structure. researchgate.net

Early structural determinations identified a monoclinic unit cell for Li₄SiO₄, often described with the space group P2₁/m. researchgate.netresearchgate.net The structure is characterized by isolated SiO₄ tetrahedra, with lithium ions occupying various coordination environments (LiO₄, LiO₅, and LiO₆ polyhedra) that are linked by sharing edges and corners. researchgate.net Another reported structure crystallizes in the triclinic P-1 space group. materialsproject.org In this configuration, there are four distinct Li¹⁺ sites, where lithium is bonded to four or five oxygen atoms, forming distorted LiO₄ tetrahedra and LiO₅ square pyramids. materialsproject.org

Neutron diffraction has been particularly valuable for accurately locating the light lithium atoms, which are difficult to distinguish with X-rays. Studies using neutron powder diffraction have provided detailed insights into the Li sublattice, revealing partially occupied lithium sites which are crucial for understanding the material's ionic conductivity. researchgate.netbath.ac.uk For instance, Rietveld refinement of neutron diffraction data has been used to determine the crystal structures of solid solutions based on Li₄SiO₄, such as the Li₄SiO₄-Li₃PO₄ system. bath.ac.uk These analyses have quantified Li site occupancies and identified structural disorder within the lithium sublattice, which facilitates ion movement. bath.ac.uk

Phase analysis using XRD is critical for monitoring the synthesis of Li₄SiO₄ and its subsequent reactions. For example, in the solid-state synthesis from precursors like Li₂CO₃ and SiO₂, XRD is used to identify the formation of intermediate phases, such as lithium metasilicate (B1246114) (Li₂SiO₃), and to confirm the purity of the final Li₄SiO₄ product. iaea.orgmdpi.com The technique is also used to study phase transformations that occur during processes like CO₂ capture, where Li₄SiO₄ reacts to form Li₂CO₃ and Li₂SiO₃. researchgate.net

Below is a data table summarizing the crystallographic data for common phases of tetralithium silicate.

| Phase | Crystal System | Space Group | Lattice Parameters (Å, °) |

|---|---|---|---|

| Monoclinic Li₄SiO₄ | Monoclinic | P2₁/m | a = 11.546, b = 6.090, c = 16.645, β = 99.5 |

| Triclinic Li₄SiO₄ | Triclinic | P-1 | Not explicitly detailed in provided search results |

Raman Spectroscopy for Vibrational Mode Analysis of Tetralithium Silicate and Reaction Intermediates

Raman spectroscopy is a powerful, non-destructive technique used to investigate the vibrational modes of tetralithium silicate and to identify reaction intermediates during chemical processes. The Raman spectrum of Li₄SiO₄ is dominated by the vibrational modes of the [SiO₄]⁴⁻ tetrahedra, which are the fundamental building blocks of its crystal structure.

The primary vibrational modes of the silicate network observed in Raman spectra include:

Symmetric and asymmetric stretching modes of the Si-O bonds within the SiO₄ tetrahedra. These are typically found in the high-frequency region of the spectrum (e.g., 800-1100 cm⁻¹).

Bending modes of O-Si-O angles, which appear at lower frequencies.

In Li₄SiO₄, the isolated nature of the SiO₄ tetrahedra (nesosilicate structure) results in characteristic Raman peaks that can be distinguished from other silicate structures with different degrees of polymerization (e.g., chain or sheet silicates). researchgate.net The positions and intensities of these peaks are sensitive to the local environment, including cation coordination and bond distances, providing a fingerprint for the specific crystalline phase of Li₄SiO₄.

The table below summarizes key Raman active modes relevant to the analysis of tetralithium silicate and its common reaction products.

| Compound | Structural Unit | Typical Raman Peak Region (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|---|

| Tetralithium Silicate (Li₄SiO₄) | [SiO₄]⁴⁻ Tetrahedra | 800 - 1000 | Si-O Stretching |

| Lithium Metasilicate (Li₂SiO₃) | [SiO₃]²⁻ Chains | ~600, ~1100 | Si-O-Si Bridging and Si-O Stretching |

| Lithium Carbonate (Li₂CO₃) | [CO₃]²⁻ Anion | ~1090 | Symmetric C-O Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing and Lithium Ion Dynamics in Tetralithium Silicate

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environments and dynamic processes in materials like tetralithium silicate. By studying NMR-active nuclei such as ⁶Li, ⁷Li, and ²⁹Si, detailed information can be obtained about the structure, bonding, and mobility of ions within the crystal lattice. rsc.orgberkeley.edu

⁷Li and ⁶Li NMR are used to investigate the local environments of lithium ions. rsc.org In a complex structure like Li₄SiO₄ with multiple crystallographically distinct lithium sites, NMR can often resolve separate resonances for these different sites, especially at low temperatures. bath.ac.ukrsc.org The chemical shift of a lithium nucleus is sensitive to its coordination number and the nature of the surrounding atoms, providing insight into the LiOₙ polyhedra.

Furthermore, variable temperature NMR experiments are crucial for studying lithium ion dynamics. rsc.orgchemrxiv.org As the temperature increases, lithium ions may begin to hop between different sites in the lattice. This motion leads to changes in the NMR spectrum, such as the narrowing of resonance lines (motional narrowing) or the coalescence of peaks from distinct sites into a single, averaged signal. rsc.org By analyzing the temperature dependence of the NMR linewidths and spin-lattice relaxation times (T₁), it is possible to quantify the activation energies for lithium diffusion and the hopping rates, which are key parameters for understanding ionic conductivity. chemrxiv.org

²⁹Si NMR provides information about the silicate network. berkeley.eduresearchgate.net The chemical shift of ²⁹Si is highly sensitive to the degree of polymerization of the SiO₄ tetrahedra (i.e., the number of bridging oxygen atoms per silicon, denoted as Qⁿ species). berkeley.edu For Li₄SiO₄, which is an orthosilicate (B98303) (or nesosilicate), all silicon atoms are in isolated tetrahedra with no bridging oxygens. This corresponds to a Q⁰ environment, which gives a characteristic chemical shift in the ²⁹Si NMR spectrum, distinguishing it from more polymerized silicates like Li₂SiO₃ (Q²). berkeley.edu

The table below outlines the application of different NMR nuclei for the study of tetralithium silicate.

| Nucleus | Information Obtained | Key Experimental Approaches |

|---|---|---|

| ⁷Li, ⁶Li | - Number and type of distinct Li sites

| - Magic-Angle Spinning (MAS) for high resolution

|

| ²⁹Si | - Degree of silicate network polymerization (Qⁿ species)

| - MAS NMR for chemical shift analysis

|

Electron Microscopy Techniques for Microstructural and Morphological Analysis of Tetralithium Silicate (e.g., SEM)

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are vital for characterizing the microstructure and morphology of tetralithium silicate powders and sintered bodies. iaea.orgresearchgate.net SEM provides high-resolution images of the sample surface, revealing critical information about particle size, shape, aggregation, and porosity.

In the context of Li₄SiO₄ synthesis, SEM is used to observe the morphology of the precursor materials and the final product. For instance, when synthesized via a solid-state reaction, Li₄SiO₄ often forms agglomerates of irregularly shaped particles. iaea.orgacs.org The particle size and degree of sintering can be controlled by adjusting synthesis parameters like temperature and time, and SEM is the primary tool for visualizing these changes. iaea.orgresearchgate.net The morphology of the particles can significantly impact their reactivity, for example, in CO₂ capture applications, where a high surface area and porous structure are desirable. acs.org

SEM is also employed to study the microstructural evolution of Li₄SiO₄ during chemical reactions. After reacting with CO₂, the surface of the Li₄SiO₄ particles can show the formation of new product layers, such as Li₂SiO₃ and Li₂CO₃. researchgate.net These changes in surface topography, including the development of stepped structures or the growth of new crystals, can be directly observed with SEM, providing visual evidence that complements data from other techniques like XRD and Raman spectroscopy. researchgate.net

The findings from SEM analysis are often qualitative but can be made quantitative through image analysis to determine particle size distributions. This information is crucial for understanding reaction kinetics, as diffusion processes in solid-state reactions are highly dependent on particle size and the available surface area. acs.org

Below is a summary of the typical microstructural features of tetralithium silicate observed by SEM.

| Sample Condition | Typical Morphological and Microstructural Features Observed |

|---|---|

| As-synthesized powder (solid-state method) | - Irregularly shaped particles

|

| Sintered pellets | - Interconnected grains with reduced porosity

|

| After reaction (e.g., with CO₂) | - Formation of a product layer on the particle surface

|

In-situ Characterization Approaches for Probing Tetralithium Silicate under Dynamic Conditions (e.g., In-situ XRD, In-situ Raman)

In-situ characterization techniques are essential for studying the behavior of tetralithium silicate under dynamic conditions, such as during synthesis, thermal treatment, or chemical reactions. These methods allow for real-time monitoring of structural and chemical changes, providing insights that are not accessible through conventional ex-situ analysis.

In-situ X-ray Diffraction (XRD) is used to track phase transformations as a function of temperature or reaction progress. nih.govnih.gov For example, during the synthesis of Li₄SiO₄ from Li₂CO₃ and SiO₂, in-situ XRD can monitor the consumption of reactants and the formation of the intermediate Li₂SiO₃ phase, followed by the appearance of the final Li₄SiO₄ product. researchgate.net This provides direct information on reaction pathways and kinetics. Similarly, when studying the reaction of Li₄SiO₄ with CO₂, in-situ XRD can follow the decrease in the intensity of Li₄SiO₄ diffraction peaks and the simultaneous growth of peaks corresponding to Li₂SiO₃ and Li₂CO₃, allowing for a quantitative analysis of the reaction rate under process conditions. researchgate.net

In-situ Raman Spectroscopy offers complementary information by probing changes in vibrational modes in real-time. researchgate.netelsevierpure.com This technique is highly sensitive to changes in the local chemical environment and bonding. During the reaction of Li₄SiO₄ with CO₂, in-situ Raman can detect the transformation of the isolated [SiO₄]⁴⁻ tetrahedra into the chain-like [SiO₃]²⁻ units of the Li₂SiO₃ product, as well as the emergence of the characteristic vibrational mode of the carbonate ion in Li₂CO₃. This provides a molecular-level view of the reaction mechanism as it occurs. researchgate.net

These in-situ approaches are powerful because they capture transient or metastable phases that might be missed in ex-situ measurements, where the sample is cooled or removed from the reaction environment before analysis. By correlating the observed structural changes with external parameters like temperature, pressure, or gas atmosphere, a comprehensive understanding of the material's dynamic behavior can be achieved.

The table below highlights the advantages and applications of in-situ techniques for the study of tetralithium silicate.

| In-situ Technique | Dynamic Process Studied | Key Information Obtained |

|---|---|---|

| In-situ XRD | - Solid-state synthesis

| - Real-time phase identification and quantification

|

| In-situ Raman Spectroscopy | - Reaction with gases (e.g., CO₂)

| - Monitoring of changes in molecular vibrational modes

|

Computational and Theoretical Insights into Tetralithium Silicate

Density Functional Theory (DFT) Studies on Tetralithium Silicate (B1173343)

Density Functional Theory (DFT) has been extensively employed to investigate the structural, electronic, and vibrational properties of tetralithium silicate. These calculations offer a quantum mechanical description of the material, providing a solid theoretical foundation for understanding its behavior.

DFT calculations have been instrumental in characterizing the electronic properties of different phases of tetralithium silicate, primarily the monoclinic and triclinic polymorphs. Studies consistently show that tetralithium silicate is an insulator with a wide band gap. worldscientific.comresearchgate.net

The electronic band structure of the monoclinic phase of Li₄SiO₄ reveals a direct band gap of approximately 5.24 eV, while the triclinic (γ-Li₄SiO₄) phase exhibits an indirect band gap of about 4.98 eV. osti.govunt.edu Another study focusing on the γ-Li₄SiO₄ phase calculated an indirect band gap of 5.19 eV. worldscientific.com It is important to note that DFT calculations, particularly with generalized gradient approximation (GGA), tend to underestimate band gaps, so the actual values may be higher. materialsproject.org

The Density of States (DOS) analysis provides further detail on the contributions of different atomic orbitals to the electronic structure. osti.govunt.edu In both monoclinic and triclinic phases, the valence bands are primarily composed of O 2p orbitals, with some contribution from Si 3p orbitals, indicating covalent character in the Si-O bonds. researchgate.netrsc.org The conduction bands are mainly formed by the orbitals of Li and Si atoms. worldscientific.com The total DOS near the Fermi level is dominated by the p orbitals of oxygen atoms, suggesting that these atoms are chemically active and likely to act as electron donors. rsc.org

Table 1: Calculated Electronic Properties of Tetralithium Silicate Polymorphs

| Property | Monoclinic Li₄SiO₄ | Triclinic (γ-Li₄SiO₄) | γ-Li₄SiO₄ (Alternate Study) |

|---|---|---|---|

| Band Gap Type | Direct | Indirect | Indirect |

| Band Gap (eV) | 5.24 osti.govunt.edu | 4.98 osti.govunt.edu | 5.19 worldscientific.com |

The study of lattice dynamics and phonon properties through DFT provides insights into the vibrational characteristics, stability, and thermodynamic properties of materials. For tetralithium silicate, phonon dispersion calculations have been performed to understand its dynamic stability. The phonon dispersion curves for γ-Li₄SiO₄ show no negative frequencies, which indicates its dynamical stability. worldscientific.com

Calculations of the phonon density of states have been used to determine various thermodynamic functions, such as entropy, internal energy, Helmholtz free energy, and constant-volume specific heat. worldscientific.com The analysis of Longitudinal Optical (LO) and Transverse Optical (TO) phonon mode splitting (LO-TO splitting) at the Γ point of the Brillouin zone indicates that both the monoclinic and triclinic phases of Li₄SiO₄ are polar and anisotropic materials. worldscientific.comosti.govunt.edu The calculated infrared absorption spectra for these two phases show distinct differences. osti.govunt.edu Furthermore, investigations into the monoclinic phase have identified three phonon soft modes, which are associated with the disorder of one type of Li atom over several sites. unt.edu

The surface reactivity of tetralithium silicate is a critical aspect, particularly for its application as a high-temperature CO₂ sorbent. DFT calculations have been employed to investigate the mechanisms of CO₂ adsorption on Li₄SiO₄ surfaces. rsc.orgrsc.org These studies reveal that CO₂ is strongly adsorbed on the oxygen sites of the Li₄SiO₄ surface through chemisorption. rsc.org This process involves a significant alteration in the chemical structure of the CO₂ molecule, as evidenced by bending of the molecule, elongation of its bonds, and a charge transfer from the surface to the CO₂ molecule. rsc.org

Comparative studies between Li₄SiO₄ and other silicates, such as calcium silicate (Ca₂SiO₄), show that the Li₄SiO₄ (010) surface has a significantly greater CO₂ adsorption energy (-2.97 eV) compared to the Ca₂SiO₄ (100) surface (-0.31 eV). rsc.orgresearchgate.net This stronger interaction is attributed to the formation of a stronger covalent bond between the carbon atom of the adsorbed CO₂ and a surface oxygen atom on the Li₄SiO₄ surface, which is accompanied by a larger charge transfer. rsc.orgresearchgate.net The higher activity of the surface oxygen atoms on Li₄SiO₄, indicated by a more negative Mulliken charge and a p-band center closer to the Fermi level, makes them more susceptible to electrophilic attack by the CO₂ molecule. rsc.orgresearchgate.net

Ab Initio Molecular Dynamics Simulations of Tetralithium Silicate Systems

Ab initio molecular dynamics (AIMD) simulations, which combine molecular dynamics with first-principles electronic structure calculations, are a powerful tool for studying the dynamic behavior of atoms and molecules in materials, especially at finite temperatures. While comprehensive AIMD studies focused solely on tetralithium silicate are not extensively detailed in the provided context, the methodology is well-established for investigating silicate systems. researchgate.net For instance, AIMD has been used to study the interactions between water and nanoporous amorphous silica (B1680970), accurately describing bond formation and breakage. researchgate.net

In the context of CO₂ capture, reactive molecular dynamics simulations, which are related to AIMD, have been used to investigate the CO₂ adsorption mechanism on Li₄SiO₄ at high temperatures. unist.ac.kr These simulations have explored the formation of a thin bilayer structure consisting of lithium carbonate (Li₂CO₃) and lithium metasilicate (B1246114) (Li₂SiO₃) on the surface of Li₄SiO₄ during CO₂ adsorption. unist.ac.krunist.ac.kr The subsequent diffusion of lithium and oxygen ions is thought to enable the reaction to proceed further. unist.ac.krunist.ac.kr

Thermodynamic Modeling and First-Principles Calculations of Tetralithium Silicate Reaction Equilibria

Thermodynamic modeling, often integrated with first-principles calculations, is crucial for understanding the stability of different phases and predicting reaction equilibria. unicen.edu.arresearchgate.nettaylorfrancis.com For the Li₂O-SiO₂ system, which includes tetralithium silicate, the CALPHAD (CALculation of PHAse Diagrams) method has been used to develop thermodynamic descriptions and reproduce the phase diagram. mdpi.com

First-principles calculations have been used to determine the thermodynamic properties of Li₄SiO₄ polymorphs from their phonon density of states. worldscientific.com These calculations provide data for entropy, internal energy, and Helmholtz free energy as a function of temperature. worldscientific.com Furthermore, the reaction of Li₄SiO₄ with CO₂ to form Li₂SiO₃ and Li₂CO₃ is a key equilibrium of interest. nih.govcranfield.ac.uk Thermodynamic calculations based on DFT have been used to assess the chemical potential changes as a function of temperature and CO₂ pressure for this reaction, confirming that Li₄SiO₄ is a promising candidate for high-temperature CO₂ capture. osti.govunt.edu

Table 2: Key Reactions and Thermodynamic Insights for Tetralithium Silicate

| Reaction | Method of Study | Key Findings |

|---|---|---|

| Li₄SiO₄ + CO₂ ↔ Li₂SiO₃ + Li₂CO₃ | DFT, In situ XRD, In situ Raman osti.govunt.edunih.gov | The reaction proceeds at high temperatures (e.g., 973 K) with no detectable crystalline Li₂O intermediate. A modified double-shell mechanism has been proposed. nih.gov |

| 2Li₂CO₃ + SiO₂ → Li₄SiO₄ + 2CO₂ | Solid-state reaction modeling mdpi.com | A core-shell model describes the synthesis of Li₄SiO₄, where Li₂SiO₃ is an intermediate product. mdpi.com |

| Sulphation of Li₄SiO₄ | Experiments and Thermodynamic Calculations cranfield.ac.uk | In the presence of O₂, Li₄SiO₄ reacts with SO₂ to form Li₂SiO₃ and lithium sulfate (B86663) (Li₂SO₄). In the absence of O₂, lithium sulfite (B76179) (Li₂SO₃) is formed at certain temperatures. cranfield.ac.uk |

Computational Prediction of Structural and Electronic Properties in Doped Tetralithium Silicate Variants

Computational studies on doped tetralithium silicate are important for understanding how impurities or intentional additives can modify its properties, for instance, to enhance ionic conductivity or CO₂ capture performance. First-principles calculations have been performed to study the effects of doping on the structural and electronic properties of Li₄SiO₄. For example, the impact of aluminum (Al) doping has been investigated. researchgate.net

The doping of other lithium silicates, which can provide insights applicable to Li₄SiO₄, has also been a subject of computational modeling. Atomistic simulations have been used to examine the effects of various dopants in related silicate materials for battery applications. mdpi.com For instance, in Li₂ZnSiO₄, doping with Al³⁺ at the Si site was found to be the most favorable, potentially leading to compositions like Li₂₊ₓZnSi₁₋ₓAlₓO₄. mdpi.com Such a doping strategy, which introduces Li interstitials to compensate for the charge difference, could be a viable approach to enhance the lithium content and potentially the ionic conductivity in tetralithium silicate as well. Doping can also significantly alter the electronic properties by introducing additional charge carriers, which can be modeled using DFT. nih.gov

Mechanistic Investigations of Tetralithium Silicate Reaction Processes

High-Temperature Carbon Dioxide Capture Mechanism by Tetralithium Silicate (B1173343)

Tetralithium silicate (Li₄SiO₄) has garnered significant attention as a promising solid sorbent for capturing carbon dioxide (CO₂) at elevated temperatures. yavuzlab.comresearchgate.net Its high CO₂ absorption capacity and favorable reaction kinetics make it a candidate for various industrial applications. yavuzlab.comscispace.com Understanding the underlying mechanisms of CO₂ capture is crucial for optimizing its performance.

Li₄SiO₄ + CO₂ ↔ Li₂SiO₃ + Li₂CO₃

This reaction is reversible, with the forward reaction representing CO₂ adsorption (carbonation) and the reverse reaction representing desorption (regeneration). mdpi.com The thermodynamics of this process are a key determinant of the material's suitability for CO₂ capture. Increasing the Li₂O/SiO₂ ratio in lithium silicates generally leads to a higher CO₂ capture capacity, higher turnover temperatures, and greater heats of reaction, which also implies higher energy requirements for regeneration. rsc.orgsemanticscholar.orgresearchgate.net

The adsorption process is influenced by temperature and the partial pressure of CO₂. While higher temperatures favor the kinetics of the reaction, they can also shift the equilibrium towards desorption. The heat of adsorption for CO₂ on sorbents is a critical parameter; for instance, the heat of adsorption for water is higher than that for CO₂, which has implications for the efficiency of capture systems in the presence of moisture. purdue.edu

Table 1: Thermodynamic Parameters for CO₂ Capture by Lithium Silicates

| Parameter | Value/Observation | Source(s) |

| Optimal Adsorption Temperature | 700-725 °C | advancedenergymat.com |

| Effect of Li₂O/SiO₂ Ratio | Higher ratio increases CO₂ capacity and regeneration energy | rsc.orgsemanticscholar.orgresearchgate.net |

| Reaction Enthalpy | Endothermic peak around 700°C for carbonation | mdpi.com |

| Adsorption Behavior | Double exponential, indicating kinetic and mass transfer limited regimes | advancedenergymat.com |

The carbonation of tetralithium silicate is not a simple, single-step process. It is generally accepted to occur in two main stages. rsc.orgresearchgate.net The initial stage involves a surface reaction where CO₂ reacts with the surface of the tetralithium silicate particles. This leads to the formation of an external shell composed of lithium carbonate (Li₂CO₃) and lithium metasilicate (B1246114) (Li₂SiO₃). researchgate.netmdpi.com

The reaction can be described as follows:

Initial Surface Reaction: Li₄SiO₄(s) + CO₂(g) → Li₂SiO₃(s) + Li₂CO₃(s)

As the reaction proceeds, a product layer forms on the surface of the unreacted core of tetralithium silicate. researchgate.net This leads to the second stage of the reaction, which is controlled by diffusion. rsc.orgresearchgate.net In this stage, further reaction is limited by the diffusion of species through this newly formed product layer.

Intermediate species in this process are primarily the solid products, lithium metasilicate and lithium carbonate. The formation of these products on the surface is a critical step that dictates the subsequent reaction kinetics. researchgate.net The presence of moisture can also influence the reaction pathways, with water-induced adsorption of CO₂ playing a role, particularly in the diffusion-controlled stage at lower temperatures. nih.gov

Ionic Transport Mechanisms in Tetralithium Silicate and Related LISICON Structures

Tetralithium silicate is a member of the LISICON (Lithium Super Ionic Conductor) family of materials, which are known for their ability to conduct lithium ions. wikipedia.orgbath.ac.uk This ionic conductivity is a crucial property, not only for its application in solid-state batteries but also for its role in the CO₂ capture mechanism, where lithium ion diffusion is a rate-limiting step. rsc.orgresearchgate.net

The crystal structure of tetralithium silicate and related LISICONs provides specific pathways for lithium ion diffusion. wikipedia.org In these structures, lithium ions can move through a network of interstitial sites. sci-hub.boxd-nb.info The diffusion mechanism can involve direct hopping between adjacent sites or a more complex cooperative motion. d-nb.infopkusz.edu.cn

In the broader LISICON family, the framework is often composed of a network of tetrahedra (e.g., SiO₄, PO₄). researchgate.net The arrangement of these tetrahedra creates channels through which lithium ions can migrate. wikipedia.org However, the dimensionality of this diffusion can be limited; for instance, in some LISICON structures, lithium ions are confined to two-dimensional diffusion pathways. wikipedia.org The energy barrier for an ion to move from one site to another, known as the activation energy, is a key factor determining the ionic conductivity. mdpi.com

Atomistic simulations and experimental techniques have been used to map out these diffusion pathways. For example, in Li₂FeSiO₄, a related silicate material, Li⁺ transport involves zigzag paths between corner-sharing tetrahedral sites and through intervening vacant octahedral sites. bath.ac.uk

The ionic conductivity of tetralithium silicate and other LISICONs is intrinsically linked to their crystal structure and the presence of defects. wikipedia.orgmdpi.com The specific arrangement of atoms in the crystal lattice determines the availability and connectivity of diffusion pathways for lithium ions. pkusz.edu.cn

Introducing defects into the crystal structure, such as vacancies or interstitial ions, can significantly enhance ionic conductivity. researchgate.netresearchgate.net This is often achieved through doping or creating solid solutions. For example, substituting Si⁴⁺ with P⁵⁺ in the Li₄SiO₄ lattice results in the creation of interstitial Li⁺ ions, which are more mobile and lead to an increase in ionic conductivity. wikipedia.org Similarly, substituting Si⁴⁺ with Al³⁺ can also improve conductivity. bath.ac.ukacs.org

The presence of these defects creates more charge carriers (mobile Li⁺ ions) and can also lower the energy barriers for ion hopping. mdpi.comresearchgate.net The formation of solid solutions can lead to a more disordered structure, which can also facilitate faster ion transport. bath.ac.ukacs.org Therefore, controlling the crystal structure and defect chemistry is a key strategy for designing materials with high ionic conductivity. researchgate.net

Table 2: Factors Influencing Ionic Conductivity in Tetralithium Silicate and LISICONs

| Factor | Influence on Ionic Conductivity | Source(s) |

| Crystal Structure | Determines the dimensionality and connectivity of diffusion pathways. | wikipedia.orgbath.ac.uk |

| Interstitial Sites | Provides locations for mobile Li⁺ ions to reside and hop between. | sci-hub.boxd-nb.info |

| Doping/Substitution | Creates vacancies or interstitial Li⁺ ions, increasing the number of charge carriers. | wikipedia.orgbath.ac.ukacs.org |

| Defects (Vacancies, Interstitials) | Can lower the activation energy for ion migration. | researchgate.netmdpi.comresearchgate.net |

| Solid Solution Formation | Can lead to a disordered structure that enhances ion transport. | bath.ac.ukacs.org |

Doping Effects and Materials Modification of Tetralithium Silicate

Cationic Doping Strategies for Enhanced Functionality in Tetralithium Silicate (B1173343)

Cationic doping involves the substitution of Li⁺ or Si⁴⁺ ions within the tetralithium silicate lattice with other cations. This process can create defects such as vacancies or interstitials, alter lattice parameters, and modify electronic structures, all of which can significantly impact the material's functionality.

Aluminum (Al³⁺) is a common dopant used to enhance the ionic conductivity of lithium-containing ceramics. When Al³⁺ substitutes for Si⁴⁺ in the Li₄SiO₄ lattice, a charge imbalance is created. This imbalance is typically compensated by the formation of lithium vacancies or interstitials, which are crucial for facilitating Li-ion movement.

Research indicates that the dissolution of aluminum into the Li₄SiO₄ structure can significantly improve its properties. researchgate.net For instance, in solid solutions like Li₄₊ₓSi₁₋ₓAlₓO₄, the introduction of Al³⁺ in Si⁴⁺ sites is compensated by Li⁺ interstitials, which increases the concentration of mobile charge carriers. researchgate.net Conversely, in systems like 0.7Li₄SiO₄–0.3Li₃PO₄, aluminum doping has been shown to increase Li-ion conductivity by a factor of approximately 20 at 150 °C compared to the undoped material. researchgate.net This enhancement is attributed to the generation of vacancies that provide pathways for lithium-ion conduction, even with the precipitation of a secondary Li₂SiO₃ phase. researchgate.net

First-principles studies have confirmed that aluminum ions tend to occupy silicon sites within the Li₄SiO₄ lattice. researchgate.net This substitution not only impacts ionic transport but has also been found to greatly improve CO₂ chemisorption, making Al-doped Li₄SiO₄ a more effective material for carbon capture applications. researchgate.net The good lithium site connectivity and the introduction of Li interstitials are consistent with the enhanced conductivity observed in Al-doped tetralithium silicate. researchgate.net

The effects of boron (B³⁺) doping have been explored in various silicate and phosphate-based materials, where it has been shown to influence both crystal structure and ionic transport. While specific research on boron-doped tetralithium silicate is not as extensive, insights can be drawn from analogous systems. In materials like dicalcium silicate, boron doping has been shown to stabilize high-temperature phases, such as β-C₂S and α′H-C₂S, by influencing the [SiO₄]⁴⁻ groups. mdpi.comresearchgate.net The similarity in ionic radii and electronegativity between B³⁺ and Si⁴⁺ suggests that boron can effectively substitute silicon in the silicate lattice. mdpi.com

Doping tetralithium silicate with alkali metals, particularly potassium (K) and sodium (Na), has proven to be a highly effective strategy for improving its performance as a high-temperature CO₂ sorbent. nih.gov The primary challenge in the CO₂ absorption process for pure Li₄SiO₄ is the slow diffusion of Li⁺ and O²⁻ ions through the product layer of Li₂CO₃ and Li₂SiO₃ that forms on the particle surface.

The improved kinetics and capacity also translate to better cyclic stability, as the molten phase facilitates the regeneration process and helps maintain the porous structure of the sorbent over multiple absorption-desorption cycles. frontiersin.org

Table 1: Effect of Alkali Metal Doping on CO₂ Capture Performance of Li₄SiO₄

| Dopant | Doping Method | Temperature (°C) | CO₂ Concentration | Key Finding |

|---|---|---|---|---|

| K₂CO₃ | Mechanical Addition | 550-650 | 15% | Formation of a molten eutectic phase significantly improves absorption kinetics. |

| Na₂CO₃ | Solid-State Reaction | 600-700 | 10-15% | Enhanced CO₂ capture capacity and faster reaction rates due to molten salt formation. |

| K₂CO₃ | Impregnation | 650 | 4% | Promoted high performance at lower CO₂ concentrations. |

Transition Metal and Other Cation Doping (e.g., Sn, Bi, Te, Mg, Zr): Effects on Ionic Transport and Structural Stability

The introduction of various transition metals and other cations into the Li₄SiO₄ lattice is explored to enhance structural stability and ionic transport. The choice of dopant is often guided by its ionic radius, valence state, and chemical stability.

High-valence transition metal ions like Vanadium (V⁵⁺), Niobium (Nb⁵⁺), and Zirconium (Zr⁴⁺) are known to improve the structural and electrochemical stability of cathode materials by suppressing unwanted phase transitions and reducing lattice strain during cycling. rsc.org However, their effect on Li₄SiO₄ can be complex. For instance, while aluminum doping enhances CO₂ chemisorption, vanadium doping has been found to inhibit it, indicating that the dopant's electronic structure plays a crucial role. researchgate.net

Magnesium (Mg²⁺) doping has been investigated in similar lithium-ion battery materials. Due to the smaller ionic radius of Mg²⁺ (0.66 Å) compared to Fe²⁺ (0.74 Å) or Li⁺ (0.76 Å), its incorporation can lead to a shrinkage of the crystal cell, which can influence particle size and surface energy. researchgate.net In some cases, Mg doping has shown little effect on electronic conductivity but can play a role in stabilizing the host structure. researchgate.net Zirconium (Zr⁴⁺) doping is often employed to enhance the stability of lithium-ion conductors, as seen in materials like Li₂AlZr(PO₄)₃, where it forms a stable structural framework. researchgate.net

Anionic Substitution in Tetralithium Silicate Frameworks and its Research Implications

Anionic substitution, where the (SiO₄)⁴⁻ polyanion is partially or fully replaced by other anions, represents another powerful strategy to modify the properties of tetralithium silicate. This approach, often termed the "mixed polyanion effect," can lead to dramatic improvements in ionic conductivity. core.ac.uk

A prominent example is the Li₄SiO₄–Li₃PO₄ system. While both parent compounds, Li₄SiO₄ and Li₃PO₄, are poor ionic conductors, their solid solutions, such as Li₃.₇₅Si₀.₇₅P₀.₂₅O₄, exhibit ionic conductivities that are orders of magnitude higher (e.g., 10⁻³ S/cm at 573 K). acs.org The substitution of (SiO₄)⁴⁻ with (PO₄)³⁻ introduces a significant number of lithium vacancies into the structure to maintain charge neutrality, thereby increasing the concentration of mobile Li⁺ ions. acs.orgbath.ac.uk Molecular dynamics simulations have revealed that this mixed-anion framework facilitates three-dimensional pathways for Li-ion conduction through a cooperative interstitial mechanism. acs.org

Similarly, substituting oxygen with nitrogen to form oxynitrides can also alter the material's properties. For example, the formation of Li₄.₁SiO₃.₉N₀.₁ from Li₄SiO₄ results in a decrease in the material's band gap from 5.6 eV to 4.8 eV, indicating a significant change in the electronic structure. researchgate.net Strategies like amorphization and heterovalent doping (e.g., with P⁵⁺) in oxynitride systems can enhance Li⁺ diffusion by creating Li vacancies and reducing the activation energy for ion hopping. mdpi.com These findings highlight the vast potential of anionic substitution to design novel solid electrolytes based on the tetralithium silicate framework.

Microstructure and Grain Boundary Engineering in Doped Tetralithium Silicate Ceramics

Engineering the microstructure and grain boundaries is therefore critical. The addition of dopants can influence grain growth during sintering, leading to changes in grain size and morphology. nih.gov For instance, in alumina (B75360) ceramics, dopants like titania and silica (B1680970) have been observed to segregate at grain boundaries, which can either promote or inhibit grain growth, sometimes leading to anisotropic (non-uniform) microstructures. researchgate.net

In the context of lithium-ion conductors, modifying the grain boundary region with sintering aids can be an effective strategy. Studies on LATP ceramics have shown that adding Li₄SiO₄ as a sintering aid can improve the total ionic conductivity by modifying the grain boundary composition and enhancing Li⁺ diffusion between grains. mdpi.com This suggests that in doped Li₄SiO₄ systems, controlling the segregation of the dopant at the grain boundaries is crucial. Post-sintering heat treatments, such as annealing, can also be used to modify the microstructure, reduce porosity, and remove secondary phases from grain boundaries, further optimizing the material's properties. researchgate.net

Phase Stability and Equilibrium Studies of Tetralithium Silicate Systems

High-Temperature Phase Stability of Tetralithium Silicate (B1173343)

Tetralithium silicate (Li₄SiO₄) exhibits moderate thermal stability at elevated temperatures. Decomposition of the compound begins in the temperature range of 900 to 1000 °C. The primary mechanism of decomposition is through lithium sublimation, leading to the formation of lithium metasilicate (B1246114) (Li₂SiO₃). At temperatures of 1100 °C or higher, tetralithium silicate melts, and the kinetics of its decomposition are altered. Studies have shown that the thermal performance of tetralithium silicate can degrade after prolonged annealing at high temperatures.

Table 1: High-Temperature Properties of Tetralithium Silicate

| Property | Temperature Range (°C) | Notes |

|---|---|---|

| Decomposition Onset | 900 - 1000 | Decomposes into Li₂SiO₃ via lithium sublimation. |

| Melting Point | ≥ 1100 | Melts and decomposition kinetics change. |

Ternary and Pseudo-Binary Phase Diagram Investigations Involving Tetralithium Silicate

Phase equilibrium studies are crucial for understanding the behavior of tetralithium silicate in multicomponent systems, particularly for applications in ceramics and solid-state electrolytes.

In the Li₂O-TiO₂-SiO₂ ternary system , tetralithium silicate is a key phase. Phase diagrams show that compositions containing Li₄SiO₄ and lithium titanate (Li₂TiO₃) can, under certain conditions such as lithium burn-up, enter a stability field where three phases—Li₄SiO₄, Li₂TiO₃, and Li₂SiO₃—coexist researchgate.net. This is particularly relevant in the context of advanced ceramic breeder materials for fusion applications researchgate.net.

The Li₄SiO₄-Li₃PO₄ pseudo-binary system has been investigated for its potential as a solid-state lithium-ion conductor. Investigations across various compositions reveal that the two end-members, Li₄SiO₄ and lithium phosphate (B84403) (Li₃PO₄), are not fully miscible bath.ac.uk. An immiscibility zone exists for compositions of (1−z)Li₄SiO₄−(z)Li₃PO₄ where z is between approximately 0.35 and 0.45 bath.ac.uk. Outside this zone, the system forms solid solutions. As the composition varies, the lattice parameters of the resulting phases change smoothly, except for a distinct discontinuity in the immiscibility region where two separate phases coexist bath.ac.uk.

Table 2: Phase Behavior in Investigated Tetralithium Silicate Systems

| System | Composition Range (z in (1-z)Li₄SiO₄-zLi₃PO₄) | Observed Phase Behavior |

|---|---|---|

| Li₂O-TiO₂-SiO₂ | N/A | Coexistence of Li₄SiO₄, Li₂TiO₃, and Li₂SiO₃ in a defined stability field researchgate.net. |

| Li₄SiO₄-Li₃PO₄ | 0.35 < z < 0.45 | Immiscibility zone with two coexisting phases bath.ac.uk. |

| Li₄SiO₄-Li₃PO₄ | z < 0.35 and z > 0.45 | Formation of solid solutions with smoothly varying lattice parameters bath.ac.uk. |

Thermodynamic Stability under Varying Environmental Conditions

The thermodynamic stability of tetralithium silicate is significantly influenced by the chemical environment, most notably by the partial pressure of carbon dioxide (CO₂). It is widely studied as a high-temperature sorbent for CO₂ capture, typically in the 400-700 °C range.

The primary reaction governing its stability in a CO₂-containing atmosphere is: Li₄SiO₄ + CO₂ ⇌ Li₂SiO₃ + Li₂CO₃

This reversible reaction demonstrates that the stability of Li₄SiO₄ is dependent on both temperature and the surrounding CO₂ partial pressure. At high temperatures and low CO₂ partial pressures, the equilibrium favors the reactant, Li₄SiO₄. Conversely, at lower temperatures or higher CO₂ partial pressures, the forward reaction is favored, leading to the decomposition of tetralithium silicate into lithium metasilicate and lithium carbonate scispace.com. This property is the basis for its use in reversible CO₂ capture technologies.

Metastable Phase Formation and Transformation Kinetics in Tetralithium Silicate Systems

The kinetics of phase transformations in tetralithium silicate systems are critical for both its synthesis and its performance in various applications.

Thermal Decomposition Kinetics: The kinetics of the thermal decomposition of Li₄SiO₄ have been analyzed to determine the energy barriers for the process. The activation energy for decomposition has been estimated for both the solid and liquid phases, providing insight into the rate of lithium sublimation and conversion to Li₂SiO₃ at different temperatures.

CO₂ Absorption Kinetics: The kinetics of the reaction between tetralithium silicate and CO₂ are highly dependent on the material's morphology and microstructure scispace.com. Studies comparing Li₄SiO₄ synthesized via different methods have shown significant differences in CO₂ absorption rates. For instance, powders with a platelet morphology prepared by a sol-gel method exhibit a CO₂ absorption rate that is over 70% higher than that of powders prepared by a conventional solid-state reaction under similar conditions scispace.com. This enhancement is attributed to the unique morphology which facilitates CO₂ diffusion and reaction with the silicate particles scispace.com.

Table 3: Activation Energies for Thermal Decomposition of Tetralithium Silicate

| Phase | Process | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Solid | Decomposition | -408 |

| Liquid | Decomposition | -250 |

Broader Applications of Tetralithium Silicate in Advanced Materials Science

Tetralithium Silicate (B1173343) as a High-Temperature CO₂ Sorbent: Fundamental Research and Applied Performance

Tetralithium silicate is a promising candidate for the capture of carbon dioxide (CO₂) at high temperatures, a critical technology for mitigating greenhouse gas emissions from industrial processes and power generation. nih.govmdpi.comunipi.itbohrium.com The fundamental mechanism of CO₂ capture by Li₄SiO₄ involves a reversible chemical reaction where the silicate reacts with CO₂ to form lithium carbonate (Li₂CO₃) and lithium metasilicate (B1246114) (Li₂SiO₃). unipi.it This reaction is typically favorable in a temperature range of 500–600 °C. nih.gov

The CO₂ absorption capacity of Li₄SiO₄ is a key performance metric. Theoretically, it can capture approximately 367 mg of CO₂ per gram of Li₄SiO₄. unipi.it However, in practice, the achieved capacity can be influenced by various factors, including the synthesis method, material porosity, and operating conditions. nih.gov Research has shown that the solid-state reaction method is a common approach for synthesizing Li₄SiO₄, though it can result in low porosity and a subsequent decrease in CO₂ absorption capacity over multiple cycles. nih.gov To address this, various synthesis techniques and modifications have been explored.

Doping Li₄SiO₄ with alkali metal carbonates, such as potassium carbonate (K₂CO₃), has been shown to significantly enhance its CO₂ capture performance. mdpi.comunipi.itbohrium.com The addition of K₂CO₃ can improve the kinetics of the CO₂ absorption process. mdpi.combohrium.com The optimization of synthesis and operating conditions is crucial for maximizing the CO₂ uptake. For instance, a study employing Response Surface Methodology found that a sorbent produced at 600 °C with 36.9 wt% of K₂CO₃ exhibited a maximum adsorption capacity of 196.4 mg/g when tested at 500 °C and 4 vol% of CO₂. mdpi.comunipi.itbohrium.com Under higher CO₂ concentrations (50 vol%), a sorbent synthesized at 600 °C with 17.1 wt% of K₂CO₃ and tested at 662 °C achieved a superior uptake of 295.6 mg/g. mdpi.comunipi.itbohrium.com

The cyclic stability of Li₄SiO₄-based sorbents is another critical aspect for their practical application. While some preparations show a decline in capacity over repeated absorption/desorption cycles, others have demonstrated improved performance. nih.govnih.gov For example, a sample made from fumed silica (B1680970) showed an increase in CO₂ capture capacity from 19.90 wt% in the first cycle to 34.23 wt% in the 30th cycle, attributed to alterations in the material's sorption kinetics. nih.gov The kinetics of CO₂ sorption by Li₄SiO₄ have been described by models such as the Avrami-Erofeev model, which considers nucleation and growth mechanisms. nih.gov

Table 1: CO₂ Absorption Performance of Tetralithium Silicate Sorbents

| Sorbent Composition | Synthesis/Test Conditions | CO₂ Absorption Capacity (mg/g) | Number of Cycles | Reference |

|---|---|---|---|---|

| Li₄SiO₄ (Li₂CO₃:SiO₂ = 2.6:1) | Solid-state reaction | Initial: 341.4, After 16 cycles: 277.0 | 16 | nih.gov |

| K₂CO₃-doped Li₄SiO₄ | 36.9 wt% K₂CO₃, 500°C, 4 vol% CO₂ | 196.4 | - | mdpi.comunipi.itbohrium.com |

| K₂CO₃-doped Li₄SiO₄ | 17.1 wt% K₂CO₃, 662°C, 50 vol% CO₂ | 295.6 | - | mdpi.comunipi.itbohrium.com |

| Li₄SiO₄ from fumed silica | - | Initial: 199.0, After 30 cycles: 342.3 | 30 | nih.gov |

Tetralithium Silicate as a Solid Electrolyte Component for Advanced Lithium-Ion Batteries

The development of all-solid-state lithium-ion batteries is a significant area of research, driven by the potential for enhanced safety and higher energy densities compared to conventional batteries with liquid electrolytes. semanticscholar.org Tetralithium silicate is being investigated as a component in solid electrolytes due to its ionic conductivity. ox.ac.uknih.gov While pure Li₄SiO₄ exhibits modest ionic conductivity, its properties can be substantially improved through doping and by incorporating it into composite structures. ox.ac.ukcam.ac.uk

One promising approach is the creation of solid solutions with other lithium compounds. For example, the (1-z)Li₄SiO₄-(z)Li₃PO₄ system has demonstrated ionic conductivities orders of magnitude higher than the parent compounds, reaching 10⁻³ S/cm at 573 K. ox.ac.ukcam.ac.uk Molecular dynamics simulations have revealed that in these mixed Si/P compositions, Li-ion conduction occurs through 3D pathways via a cooperative interstitial mechanism, which is a key factor in promoting high ionic conductivity. ox.ac.ukcam.ac.uk

Li₄SiO₄ has also been successfully used as a dopant to enhance the performance of other solid electrolytes. In the Li₇P₂S₈I solid electrolyte system, doping with 10 mol% of Li₄SiO₄ resulted in a high ionic conductivity of 0.85 mS/cm at 25 °C and excellent long-term cycling stability for over 680 cycles (1370 hours) when paired with a lithium metal anode. semanticscholar.orgrsc.orgnih.gov This indicates a high degree of compatibility with metallic lithium, a crucial factor for next-generation battery technologies. rsc.orgnih.gov The doping with Li₄SiO₄ is believed to reduce the energy barriers for ionic conduction. semanticscholar.org

Thin films of lithium silicates, including compositions close to Li₄SiO₄, have been fabricated using techniques like atomic layer deposition (ALD). nih.gov An ALD-prepared lithium silicate thin film exhibited an ionic conductivity of 1.45 × 10⁻⁶ S/cm at 373 K. nih.gov The higher lithium concentration and lower activation energy in these films contribute to their enhanced ionic conductivity. nih.gov

Table 2: Ionic Conductivity of Tetralithium Silicate-Based Solid Electrolytes

| Electrolyte System | Synthesis Method | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| (1-z)Li₄SiO₄-(z)Li₃PO₄ | - | 300 | 10⁻³ | ox.ac.ukcam.ac.uk |

| Li₇P₂S₈I·10Li₄SiO₄ | Liquid-phase shaking | 25 | 8.5 × 10⁻⁴ | semanticscholar.orgrsc.orgnih.gov |

| Li₄SiO₄ thin film | Atomic Layer Deposition | 100 | 1.45 × 10⁻⁶ | nih.gov |

Potential for Tetralithium Silicate in Tritium (B154650) Breeder Materials Research

In the quest for fusion energy, the development of tritium breeder materials is essential for ensuring a self-sufficient fuel cycle in future deuterium-tritium (D-T) fusion reactors. researchgate.netresearchgate.net Tritium, an isotope of hydrogen, is a primary fuel component but is not naturally abundant. researchgate.netresearchgate.net It can be produced within the reactor's blanket by the transmutation of lithium-6 (B80805) (⁶Li) upon neutron capture. kit.eduosti.gov Tetralithium silicate is considered a leading candidate for this application due to several advantageous properties. researchgate.netkit.edu

Li₄SiO₄ boasts a high lithium atom density, which is crucial for maximizing tritium production. researchgate.netosti.gov It also possesses a high melting temperature (1523 K) and exhibits excellent tritium release characteristics. researchgate.net Furthermore, Li₄SiO₄ is a low-activation material, which is important for minimizing the generation of long-lived radioactive waste and allowing for potential material recycling. researchgate.net

The tritium release behavior from Li₄SiO₄ has been the subject of extensive research. osti.govosti.gov Studies have shown that tritium is released in the form of tritiated hydrogen (HT) and tritiated water (HTO). osti.govgoogle.com The release is influenced by factors such as temperature, purge gas composition, and the microstructure of the material. osti.gov Surface effects are believed to play a dominant role in the tritium release process. osti.gov To enhance its mechanical, thermal, and chemical properties, Li₄SiO₄ is often considered in biphasic forms, for instance, mixed with lithium metatitanate (Li₂TiO₃). osti.goveuro-fusion.org

However, under irradiation, Li₄SiO₄ can undergo phase decomposition and amorphization. osti.gov This highlights the need for further research to ensure its long-term stability and performance within the harsh environment of a fusion reactor blanket. kit.edu

Table 3: Properties of Tetralithium Silicate as a Tritium Breeder Material

| Property | Value/Characteristic | Significance | Reference |

|---|---|---|---|

| Lithium Atom Density | 0.54 g/cm³ | High tritium breeding potential | researchgate.net |

| Melting Temperature | 1523 K | High-temperature stability | researchgate.net |

| Tritium Release | Excellent, dominated by surface effects | Efficient recovery of bred tritium | researchgate.netosti.gov |

| Activation | Low activating compound | Reduced radioactive waste | researchgate.net |

| Irradiation Behavior | Can undergo amorphization | A challenge for long-term stability | osti.gov |

Integration of Tetralithium Silicate in Composite Materials for Energy Technologies and Beyond

The integration of tetralithium silicate into composite materials is a strategy being explored to harness its beneficial properties while overcoming some of its intrinsic limitations. This is particularly evident in the field of solid-state batteries, where composite electrolytes are being developed to achieve a combination of high ionic conductivity, good mechanical properties, and stable interfaces with electrodes. energy.gov

In composite solid electrolytes, Li₄SiO₄ can be combined with polymers or other ceramic materials. energy.gov The goal is to create a material that leverages the high ionic conductivity of the ceramic component with the flexibility and processability of the polymer matrix. The interface between the different components in a composite electrolyte is critical, as it can significantly impact ion transport. energy.govenergy.gov Research focuses on minimizing interfacial resistance to ensure efficient lithium-ion conduction throughout the composite structure. energy.govenergy.gov

The development of Li₄SiO₄-based composites requires a deep understanding of the material properties of each component and the interactions at their interfaces. The ability to tailor the microstructure and composition of these composites will be key to unlocking their full potential in a range of energy technologies.

Future Research Directions and Emerging Paradigms for Tetralithium Silicate

Development of Advanced Characterization Techniques for In-Operando Studies of Tetralithium Silicate (B1173343) under Real-World Conditions

A critical frontier in the study of tetralithium silicate is the ability to observe its dynamic behavior under actual operating conditions. Traditional pre- and post-mortem analyses are insufficient to capture the complex and often transient processes that govern the material's performance and degradation. rsc.orgacs.org In-situ and operando characterization techniques, which monitor the material in real-time within a functioning device, are essential for gaining a deeper understanding of reaction mechanisms, structural evolution, and interfacial phenomena. tudelft.nl

Future research will focus on developing and adapting a suite of operando techniques to probe tetralithium silicate in various applications, such as in solid-state batteries or during high-temperature CO₂ capture. acs.orgrsc.org Key areas of development will include:

Operando X-ray and Neutron Diffraction: These techniques are invaluable for tracking crystal structure evolution, phase transitions, and the formation of intermediate phases during electrochemical cycling or gas-solid reactions. acs.orgsciengine.com For instance, operando X-ray diffraction (XRD) can monitor the reversible conversion of Li₄SiO₄ to Li₂SiO₃ and Li₂CO₃ during CO₂ adsorption and desorption, providing insights into the reaction kinetics and structural stability. rsc.org